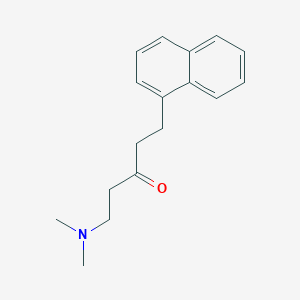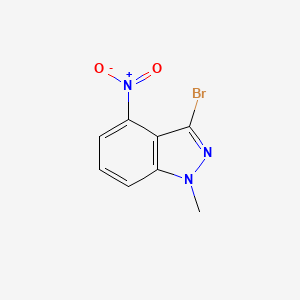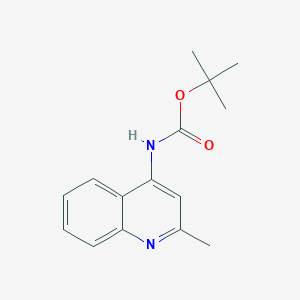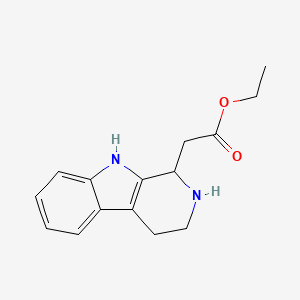![molecular formula C12H7N3S2 B11859818 9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile CAS No. 90656-72-7](/img/structure/B11859818.png)
9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,8]naphthyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a naphthyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazolo[3,2-a][1,8]naphthyridines.
Wissenschaftliche Forschungsanwendungen
9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The thiazole and naphthyridine rings can bind to enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity. Pathways involved may include inhibition of bacterial DNA gyrase or disruption of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
1,5-Naphthyridines: Exhibit significant medicinal chemistry applications.
Thiazolo[3,2-a]pyrimidines: Display high antitumor and antibacterial activities.
Uniqueness
9-Methyl-5-thioxo-5H-thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile is unique due to its specific combination of a thiazole ring fused to a naphthyridine ring with a thioxo and carbonitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90656-72-7 |
|---|---|
Molekularformel |
C12H7N3S2 |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
9-methyl-5-sulfanylidene-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile |
InChI |
InChI=1S/C12H7N3S2/c1-7-6-17-12-9(5-13)10(16)8-3-2-4-14-11(8)15(7)12/h2-4,6H,1H3 |
InChI-Schlüssel |
QCZPHQKGNZRDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C(C(=S)C3=C(N12)N=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)







